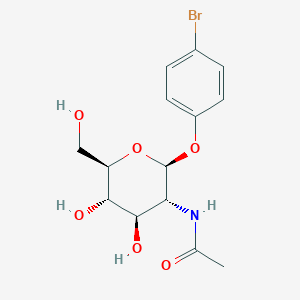

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Beschreibung

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 38229-80-0) is a glycoside derivative featuring a brominated phenyl aglycone linked to a 2-acetamido-2-deoxy-β-D-glucopyranose moiety. This compound is critical in biomedical research, particularly in synthesizing drugs targeting infections, inflammatory disorders, and cancer . Its β-configuration ensures specific enzymatic interactions, while the bromophenyl group enhances stability and modulates hydrophobic interactions in biological systems .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARGJWDSNIGDI-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474527 | |

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38229-80-0 | |

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Glycosylation of 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-α-D-Glucopyranosyl Chloride with p-Bromophenol

A widely used method for preparing 4-bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside starts from the glycosyl chloride derivative of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranose. The key steps are as follows:

-

- 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (8.2 mmol)

- p-Bromophenol (24.6 mmol)

- Tetrabutylammonium bromide (9.0 mmol) as phase-transfer catalyst

- 1 M aqueous sodium hydroxide (30 mL)

- Dichloromethane (30 mL) as organic solvent

- Reaction time: 1 hour under stirring

Procedure:

The glycosyl chloride and p-bromophenol are dissolved in dichloromethane and mixed with tetrabutylammonium bromide and aqueous sodium hydroxide. The biphasic mixture is stirred vigorously for 1 hour. The product is extracted with chloroform, washed sequentially with sodium carbonate solution and water, dried over magnesium sulfate, filtered, and evaporated.Purification:

The crude product is recrystallized from ethanol to yield the protected p-bromophenyl glycoside.Deprotection:

Sodium methoxide in methanol is used to remove acetyl protecting groups, yielding the final 4-bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.Yield:

The overall yield of the protected intermediate is around 50-58%, with efficient deacetylation under mild basic conditions.

Phase-Transfer Catalysis and Extraction Techniques

The use of tetrabutylammonium bromide as a phase-transfer catalyst facilitates the nucleophilic substitution of the glycosyl chloride by p-bromophenol in a biphasic system (organic/aqueous). This method enhances reaction rates and selectivity toward β-anomer formation due to the SN2-like displacement mechanism at the anomeric center.

Alternative Synthetic Routes and Related Glycosides

While direct synthesis of 4-bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is well documented, related synthetic strategies for phenyl or p-nitrophenyl glycosides of 2-acetamido-2-deoxy sugars provide useful insight:

- Glycosylation using glycosyl bromides or trichloroacetimidates as donors with phenol derivatives under catalysis by bromide ions or other promoters.

- Protection of hydroxyl groups by acetylation or benzylation to control regioselectivity.

- Use of Amberlyst resins or other solid-supported catalysts for selective glycosylation and deprotection steps.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Glycosyl chloride synthesis | Acetylation of 2-acetamido-2-deoxy-glucose | Protected glycosyl chloride | Precursor for glycosylation |

| Glycosylation | p-Bromophenol, tetrabutylammonium bromide, 1 M NaOH, DCM, 1 h | p-Bromophenyl tetra-O-acetyl glycoside (50-58%) | Phase-transfer catalysis in biphasic system |

| Deprotection | Sodium methoxide in methanol, 1 h | 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Removal of acetyl groups |

| Purification | Extraction, washing, recrystallization | Pure compound | Ethanol or ethyl acetate/hexane recrystallization |

Research Findings and Analytical Data

- NMR Characterization: The β-anomeric configuration is confirmed by characteristic coupling constants and chemical shifts in ^1H NMR spectra, with the anomeric proton typically appearing as a doublet around 4.5-5.0 ppm.

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the 4-bromophenyl glycoside.

- Purity: Recrystallization and chromatographic techniques afford high-purity products suitable for further biochemical or polymer conjugation studies.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Substrate

One of the primary applications of 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a substrate for specific enzymes. It can serve as a substrate for glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in biochemical assays to study enzyme kinetics and mechanisms.

Glycobiology Research

In glycobiology, this compound can be utilized to investigate glycan structures and functions. Its ability to mimic natural substrates allows researchers to explore interactions between carbohydrates and proteins, which is crucial for understanding cellular communication and signaling pathways.

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosides exhibit antimicrobial activity. The bromophenyl group may enhance the bioactivity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can inhibit the growth of various bacterial strains, highlighting their potential in pharmaceutical applications.

Drug Development

The structural characteristics of 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside allow for modifications that can lead to novel drug candidates. Its role as a building block in synthetic pathways for more complex molecules is significant in the development of therapeutics targeting various diseases, including cancer and diabetes.

Material Science

Polymer Chemistry

In material science, this compound can be used as a functional monomer in the synthesis of glycopolymers. These polymers can exhibit unique properties such as biocompatibility and selective binding to specific biomolecules, making them suitable for applications in drug delivery systems and biosensors.

Surface Modification

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside can also be employed in surface modification techniques. By attaching this compound to surfaces, researchers can create bioactive coatings that promote cell adhesion and growth, which is valuable in tissue engineering and regenerative medicine.

Case Studies

- Enzymatic Activity Assay : A study utilized 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a substrate for measuring the activity of β-galactosidase. The results indicated a significant correlation between substrate concentration and enzyme activity, demonstrating its utility in enzyme kinetics studies.

- Antimicrobial Testing : In an investigation into antimicrobial agents, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting potential for further development into therapeutic agents.

- Synthesis of Glycopolymers : Research focused on using 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the synthesis of glycopolymers for drug delivery applications. The resulting polymers demonstrated enhanced stability and controlled release properties.

Wirkmechanismus

The mechanism of action of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated Phenyl Derivatives

a. 4-Fluorophenyl and 4-Chlorophenyl Analogs

- 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 135608-47-8) and 4-chlorophenyl analog (CAS: 50730-05-7) differ in the halogen substituent (F, Cl vs. Br).

- Key Differences :

- Electron Withdrawing Effects : Fluorine (strongly electronegative) and chlorine (moderate) influence glycosidic bond reactivity differently than bromine.

- Molecular Weight and Solubility : Bromine’s larger atomic mass (79.9 vs. 19.0 for F, 35.5 for Cl) increases molecular weight, reducing aqueous solubility but enhancing lipid membrane permeability .

- Biological Activity : Bromine’s size may improve binding to hydrophobic enzyme pockets, as seen in anti-inflammatory 4-bromophenyl oxadiazole derivatives (59.5–61.9% activity vs. indomethacin) .

b. 3-Fluoro-4-Nitrophenyl Derivatives

- 3-Fluoro-4-nitrophenyl GlcNAc (1a, Fig. 1C) combines fluorine and nitro groups, enhancing substrate reactivity for enzymes like β-N-acetylglucosaminidase.

- Comparison : The nitro group (strong electron-withdrawing) in 1a facilitates chromogenic detection, unlike the bromophenyl analog, which prioritizes drug synthesis .

Nitrophenyl Derivatives

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 177855-99-1) is a chromogenic substrate for glycosidases.

- Key Differences: Application: Nitrophenyl derivatives release 4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection (absorbance at 400 nm). Bromophenyl analogs lack this chromogenic utility but are preferred in drug delivery . Reactivity: The nitro group accelerates glycosidic bond cleavage compared to bromine’s moderate electron-withdrawing effects .

Alkyl and Aromatic Derivatives

a. Butyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

- The butyl group increases hydrophobicity, enhancing membrane permeability for cellular uptake studies.

- Comparison: Unlike the aromatic bromophenyl group, alkyl chains (e.g., butyl) reduce π-π stacking interactions, altering binding to aromatic amino acids in enzymes .

b. 2-Formylphenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

Fluorogenic Substrates

a. 4-Methylumbelliferyl Derivatives

- 4-Methylumbelliferyl GlcNAc (CAS: 124167-45-9) releases fluorescent 4-methylumbelliferone upon enzymatic hydrolysis.

- Comparison : Bromophenyl analogs are unsuitable for fluorescence assays but excel in drug synthesis due to bromine’s biocompatibility and low photobleaching .

Biologische Aktivität

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycosylated compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈BrNO₆

- Molecular Weight : 376.2 g/mol

- CAS Number : 38229-80-0

The compound features a bromophenyl group attached to a glucosamine derivative, enhancing its solubility and potential biological activity. The acetamido group further contributes to its reactivity and interaction with biological systems.

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside primarily interacts with glycosidase enzymes, acting as an inhibitor by binding to their active sites. This inhibition affects various biological pathways, particularly those involving glycosaminoglycan (GAG) synthesis. The compound's structure allows it to selectively target certain enzymes and receptors, making it valuable for studying cellular interactions and signaling pathways.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that this compound can significantly inhibit the incorporation of D-[3H]glucosamine into cellular glycoconjugates, impacting GAG synthesis. In studies using primary hepatocytes, it was found that 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reduced D-[3H]glucosamine incorporation to approximately 7% of control levels at a concentration of 1.0 mM. This suggests a competitive mechanism where the compound interferes with normal metabolic pathways .

Interaction with Lectins

Preliminary studies indicate that 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside may bind to lectins and other carbohydrate-binding proteins. This interaction could influence the stability and activity of these proteins, which are crucial for cell adhesion and signaling processes .

Comparative Analysis with Similar Compounds

The following table compares 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Triacetylated glucosamine derivative | Enhanced lipophilicity due to additional acetyl groups |

| Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Lacks bromine substitution | Simpler structure with potential for different biological activity |

| 4-Chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Chlorine instead of bromine | May exhibit different reactivity and biological properties |

The unique halogen substitution pattern in 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside significantly influences its interactions within biological systems compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the effects of various analogs on GAG synthesis, finding that specific modifications in the glucosamine structure led to varying degrees of inhibition on glycosaminoglycan incorporation. The results indicated that the presence of the bromophenyl group enhances inhibitory potency compared to other derivatives .

- Protein Interaction Studies : Investigations into the binding affinity of this compound with lectins showed promising results, suggesting potential applications in drug development targeting carbohydrate-binding proteins .

Q & A

Basic Research Questions

Q. How can 4-bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside be synthesized and purified for enzymatic assays?

- Methodology :

- Synthesis : Start with 2-acetamido-2-deoxy-β-D-glucopyranose derivatives. Use regioselective bromination at the phenyl group (e.g., via electrophilic aromatic substitution with bromine in acetic acid) . Protect reactive hydroxyl groups with acetyl or benzyl groups to avoid side reactions during glycosylation .

- Purification : Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., ethyl acetate/methanol/water) to isolate the compound. Confirm purity via HPLC (>98%) and NMR (e.g., H, C, DEPT) .

Q. What is the role of this compound in studying β-N-acetylhexosaminidase activity?

- Methodology :

- Enzymatic Assays : Use 4-bromophenyl derivatives as chromogenic substrates. Hydrolysis by β-N-acetylhexosaminidase releases 4-bromophenol, detectable via UV-Vis spectroscopy (λ = 400–410 nm). Monitor initial reaction rates under varying pH/temperature conditions .

- Kinetic Parameters : Calculate and using Michaelis-Menten plots. Compare with natural substrates (e.g., chitobiose) to assess substrate specificity .

Advanced Research Questions

Q. How can transglycosylation reactions be optimized using this compound as a glycosyl donor?

- Methodology :

- Reaction Design : Mix the compound (75 mM) with acceptors like GlcNAc (300 mM) and β-N-acetylhexosaminidase (e.g., from Talaromyces flavus). Incubate at 35°C for 5–6 hours .

- Product Analysis : Separate products via size-exclusion chromatography. Confirm structures using MALDI-TOF MS and 2D-NMR. Yields up to 52% for 4-deoxy-disaccharides have been reported .

Q. What strategies resolve contradictions in enzyme kinetic data when using fluorogenic vs. chromogenic substrates?

- Methodology :

- Comparative Analysis : Perform parallel assays with fluorogenic (e.g., 4-methylumbelliferyl derivatives) and chromogenic (4-bromophenyl) substrates. Normalize activity based on molar extinction coefficients (e.g., ε = 18,300 Mcm for 4-bromophenol) .

- Data Table :

| Substrate | (mM) | (μM/min) | Detection Method |

|---|---|---|---|

| 4-Bromophenyl derivative | 0.45 | 12.8 | UV-Vis (410 nm) |

| 4-Methylumbelliferyl | 0.38 | 15.2 | Fluorescence |

Q. How can isotopic labeling (e.g., C) of this compound improve tracking in metabolic studies?

- Methodology :

- Synthesis : Introduce C at the acetamido group via acetylation with C-labeled acetic anhydride. Purify using reverse-phase HPLC .

- Application : Use in NMR or MS-based metabolic flux analysis to trace glycosaminoglycan biosynthesis in cell cultures .

Experimental Design & Computational Integration

Q. What computational tools predict optimal reaction conditions for synthesizing 4-deoxy derivatives?

- Methodology :

- Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling. Identify low-energy pathways for bromination or deoxygenation .

- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD database) to predict solvent systems (e.g., DMSO/TEA) or catalyst efficacy (e.g., Pd/C for hydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.